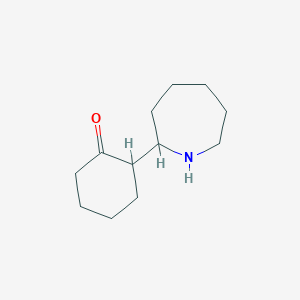

2-(Azepan-2-yl)cyclohexan-1-one

Description

Structural Significance of Azepane and Cyclohexanone (B45756) Architectures in Chemical Research

The two rings that constitute 2-(Azepan-2-yl)cyclohexan-1-one, azepane and cyclohexanone, are individually of great importance in chemical and pharmaceutical research.

The azepane ring is a saturated seven-membered heterocycle containing a nitrogen atom. researchgate.net This motif is found in numerous natural products and is a key structural component in a wide array of pharmacologically active molecules. nih.govresearchgate.net Its significance stems from its structural diversity and conformational flexibility, which can be crucial for biological activity. lifechemicals.com The azepane scaffold is present in over 20 FDA-approved drugs used for treating a variety of conditions, including cancer, diabetes, and Alzheimer's disease. nih.gov For instance, Tolazamide is an azepane-containing drug for type 2 diabetes, and Azelastine is a potent histamine (B1213489) antagonist. lifechemicals.com The synthesis of azepane derivatives is an active area of research, with methods often involving ring-closing or ring-expansion reactions. researchgate.net

The cyclohexanone moiety, a six-carbon cyclic ketone, is a fundamental building block in organic synthesis. drugbank.com It serves as a precursor to many complex molecules and is found in the structure of both natural and synthetic compounds with medicinal properties. pharmablock.comnih.gov The rigid, three-dimensional structure of the cyclohexane (B81311) ring can offer more specific contact points with biological targets compared to flat aromatic rings, potentially leading to better binding affinity. pharmablock.com Cyclohexanone and its derivatives are used in the synthesis of various pharmaceuticals, including the analgesic Tramadol. nih.gov The development of new synthetic routes to cyclohexanones, such as through photocatalysis and other tandem reactions, continues to be a focus for chemists. nih.gov

Overview of the this compound Scaffold in Contemporary Organic Chemistry

The this compound scaffold combines the features of an α-aminoketone within a bicyclic-like structure. This arrangement of a nucleophilic secondary amine (from the azepane) and an electrophilic ketone (from the cyclohexanone) provides multiple reactive sites for further chemical modification. This makes the scaffold a potentially versatile intermediate for synthesizing more complex molecular architectures.

The fusion of the conformationally flexible azepane ring with the more rigid cyclohexanone ring creates a unique three-dimensional structure. The stereochemistry at the point of connection between the two rings introduces possibilities for diastereomers, which could be explored for their differential biological activities and as chiral building blocks in asymmetric synthesis. While specific contemporary research on this compound is not widely published, its structure suggests potential as a scaffold in drug discovery, drawing upon the established pharmacological relevance of both its parent ring systems.

Research Landscape and Academic Focus on Aminocyclohexanone Derivatives

The broader class of aminocyclohexanone derivatives, to which this compound belongs, is an area of significant academic and industrial interest. These compounds are recognized as valuable scaffolds in medicinal chemistry. For example, derivatives of 1,3-cyclohexanedione (B196179) have been investigated for their potential as anticancer agents. researchgate.netacs.org

Research in this area often focuses on the synthesis of these derivatives and their subsequent use as key intermediates. The Knoevenagel condensation, for instance, is a classic reaction used to create α,β-unsaturated ketones from cyclohexanone derivatives, which have shown promise as anticancer agents targeting microtubules and various enzymes. researchgate.net Furthermore, 2-acyl-cyclohexane-1,3-diones, which share a structural relationship, have been studied for their biological activities, including antifungal and antimicrobial properties. nih.gov The development of novel synthetic methodologies to access these cyclic ketones under mild conditions remains a key objective, highlighting their importance as building blocks for the pharmaceutical and materials industries. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

2-(azepan-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C12H21NO/c14-12-8-4-3-6-10(12)11-7-2-1-5-9-13-11/h10-11,13H,1-9H2 |

InChI Key |

UIQMKPCYIKPHKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C2CCCCC2=O |

Origin of Product |

United States |

Synthesis Methodologies for 2 Azepan 2 Yl Cyclohexan 1 One and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Azepanyl-Cyclohexanone System

Retrosynthetic analysis of the 2-(azepan-2-yl)cyclohexan-1-one system reveals several strategic disconnections. The most apparent disconnection is the C-C bond linking the azepane and cyclohexanone (B45756) rings. This suggests a convergent approach where the two heterocyclic rings are synthesized separately and then coupled. Another key disconnection is within the seven-membered azepane ring, often pointing towards ring-expansion strategies from more readily available six-membered precursors.

A common retrosynthetic pathway involves disconnecting the azepane ring through a C-N bond, leading back to a linear amino ketone precursor. This precursor can then be cyclized to form the desired seven-membered ring. Alternatively, the cyclohexanone ring can be disconnected, suggesting its formation through annulation reactions onto a pre-existing azepane-containing fragment. The choice of disconnection strategy is often dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

Direct Cyclization and Ring-Forming Approaches to the this compound Core

Direct cyclization and ring-forming reactions are fundamental to constructing the core structure of this compound. These methods focus on the formation of either the azepane or the cyclohexanone ring as the key bond-forming step.

Beckmann Rearrangement and Analogous Ring Expansions for Azepane Moiety Formation

The Beckmann rearrangement is a powerful and frequently utilized method for the synthesis of lactams, which are direct precursors to cyclic amines like azepane. acs.orgwikipedia.org This rearrangement involves the conversion of an oxime to an amide under acidic conditions. wikipedia.org For the synthesis of the azepane moiety, a cyclohexanone derivative is first converted to its corresponding oxime. Treatment of this oxime with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride, induces the rearrangement to a caprolactam, the seven-membered lactam. wikipedia.orglibretexts.org Subsequent reduction of the lactam, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired azepane ring. acs.org

The stereochemistry of the migrating group in the Beckmann rearrangement is anti-periplanar to the leaving group on the nitrogen atom, which can be exploited for stereocontrol. wikipedia.org The reaction conditions can be harsh, potentially leading to side products, but milder and more catalytic versions of the Beckmann rearrangement have been developed, for instance, using cyanuric chloride and a zinc chloride co-catalyst. wikipedia.org

| Precursor | Reagents | Product | Notes |

| Cyclohexanone Oxime | Acid (e.g., H₂SO₄) | Caprolactam | Archetypal Beckmann rearrangement. wikipedia.org |

| Substituted Cyclohexanone Oxime | Tosyl Chloride, Thionyl Chloride, PCl₅ | Substituted Caprolactam | Various reagents can promote the rearrangement. wikipedia.org |

| Cyclododecanone Oxime | Cyanuric Chloride, ZnCl₂ | Dodecanolactam | Catalytic version of the Beckmann rearrangement. wikipedia.org |

Intramolecular Cyclization Strategies for the Cyclohexanone Framework

The formation of the cyclohexanone ring can be achieved through various intramolecular cyclization strategies. These methods typically involve the cyclization of a linear precursor containing the pre-formed azepane moiety. One common approach is the intramolecular aldol (B89426) condensation of a 1,6-dicarbonyl compound.

Another powerful strategy is the intramolecular addition of radicals to double bonds. For instance, acyl radicals, generated from appropriate precursors, can undergo intramolecular cyclization to form five- and six-membered cyclic ketones. organic-chemistry.org Photocatalysis has emerged as a modern tool to facilitate such radical cyclizations under mild conditions. nih.gov For example, a tandem carbene and photoredox-catalyzed strategy has been developed for the synthesis of α,β-disubstituted cyclic ketones through a formal [5+1] cycloaddition. nih.gov

Cationic cyclization of alkynols or enynes provides another route to cyclohexanone derivatives. organic-chemistry.orgorganic-chemistry.org The use of promoters like tetrafluoroboric acid (HBF₄·OEt₂) in a suitable solvent such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can facilitate the 6-endo cyclization of terminal alkynes to form cyclic ketones. organic-chemistry.org

| Precursor Type | Key Reaction | Catalyst/Reagents | Product |

| Alkenyl β-keto esters/amides | Intramolecular Cyclization | PdCl₂(MeCN)₂/CuCl₂/PEG-400 | Six-membered carbocycles. organic-chemistry.org |

| Alkynol/Enyne derivatives | Cationic Cyclization | HBF₄·OEt₂, HFIP | Cyclohexanones. organic-chemistry.org |

| Acyl Imidazole and Alkene | Tandem Carbene and Photoredox Catalysis | Photocatalyst, NHC precursor | α,β-disubstituted cyclic ketones. nih.gov |

Multicomponent Reaction Approaches to Substituted Azepanyl-Cyclohexanones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted azepanyl-cyclohexanones in a single step from three or more starting materials. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct related and more complex scaffolds.

For example, the Ugi and Passerini reactions are powerful MCRs for the synthesis of α-amino acid derivatives and α-acyloxy carboxamides, respectively. nih.govmdpi.com These reactions could be adapted to incorporate fragments that could later be cyclized to form the azepane or cyclohexanone rings. The Petasis reaction, a variation of the Mannich reaction, utilizes boronic acids to form allylic amines and could be a valuable tool in constructing precursors for the target molecule. nih.gov

A one-pot, three-component condensation of cyclic ketones, amines, and thioglycolic acid has been used to synthesize spiro thiazolidinones, demonstrating the power of MCRs in creating complex heterocyclic systems involving cyclic ketones. researchgate.net Similarly, cascade double and triple Michael reactions of curcumins with arylidenemalonates have been reported to produce highly functionalized cyclohexanones. nih.gov These examples highlight the potential for developing novel MCRs for the direct synthesis of substituted azepanyl-cyclohexanones.

Stereoselective Synthesis of this compound Isomers

The presence of stereocenters in this compound necessitates the development of stereoselective synthetic methods to control the relative and absolute configuration of the final product.

Enantioselective and Diastereoselective Methods for Chiral Control

Achieving chiral control in the synthesis of this compound isomers can be approached in several ways. One strategy is to use chiral starting materials derived from the chiral pool. Another is to employ chiral auxiliaries or catalysts to induce stereoselectivity in a key bond-forming step.

For the azepane moiety, stereoselective methods for its formation have been developed. For example, a Lewis acid-catalyzed (4+3) annulative addition of donor-acceptor cyclopropanes with 2-aza-1,3-dienes can produce densely substituted azepane derivatives with high diastereoselectivity. nih.gov The use of a copper triflate catalyst with a trisoxazoline (Tox) ligand can even lead to an enantioselective transformation. nih.gov Furthermore, osmium-catalyzed tethered aminohydroxylation has been used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.gov

For the cyclohexanone ring, enantioselective and diastereoselective methods are also well-established. For instance, chiral Al(III)-N,N'-dioxide complexes can catalyze the acyloin rearrangement of cyclic α-ketols to provide optically active 2-acyl-2-hydroxy cyclohexanones with high enantioselectivities. organic-chemistry.org Asymmetric intramolecular aldol reactions and Michael additions are also powerful tools for controlling the stereochemistry of the cyclohexanone ring.

| Target Moiety | Stereoselective Method | Catalyst/Reagent | Outcome |

| Azepane | (4+3) Annulation | Yb(OTf)₃ | High diastereoselectivity. nih.gov |

| Azepane | Enantioselective (4+3) Annulation | Cu(OTf)₂ with Tox ligand | Enantioselective transformation. nih.gov |

| Azepane | Tethered Aminohydroxylation | Osmium catalyst | Stereoselective C-N bond formation. nih.gov |

| Cyclohexanone | Acyloin Rearrangement | Chiral Al(III)-N,N'-dioxide complex | High enantioselectivities. organic-chemistry.org |

Chiral Auxiliary and Catalytic Asymmetric Induction in Azepanyl-Cyclohexanone Synthesis

The creation of specific stereoisomers of this compound is paramount for its application in pharmaceuticals. Chiral auxiliaries and catalytic asymmetric methods are powerful tools to achieve high enantioselectivity in the synthesis of such complex molecules. researchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. researchgate.net A common strategy involves the use of chiral oxazolidinones, which can be used to control the stereoselective alkylation of enolates. researchgate.net For the synthesis of an azepanyl-cyclohexanone scaffold, a chiral auxiliary could be attached to either the azepane or cyclohexanone precursor to direct their coupling.

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For instance, hydrogen borrowing catalysis mediated by chiral iridium(I) complexes has been successfully employed for the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols. nih.gov This methodology could be adapted for the synthesis of precursors to this compound.

A key challenge in these syntheses is the control of the two stereocenters in the final product. The relative and absolute stereochemistry can be influenced by the choice of chiral auxiliary or catalyst, the reaction conditions, and the nature of the substrates.

Table 1: Comparison of Chiral Induction Methods

| Method | Principle | Advantages | Disadvantages |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. researchgate.net | High diastereoselectivity, well-established methods. researchgate.net | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps. |

| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity. nih.gov | High atom economy, high enantioselectivity. nih.gov | Catalyst development can be challenging, may require specific substrate scope. |

Functionalization of Precursors for the Construction of this compound Scaffolds

The construction of the this compound scaffold relies on the strategic functionalization of its constituent precursors: a cyclohexanone derivative and an azepane derivative. A variety of synthetic approaches can be envisioned, starting from readily available materials.

One common strategy involves the α-alkylation of a cyclohexanone enolate with a suitably functionalized azepane derivative. For example, an azepane carrying a leaving group at the 2-position can be reacted with the enolate of cyclohexanone. The generation of the enolate can be controlled to favor either the kinetic or thermodynamic product, thus influencing the regioselectivity of the alkylation. stackexchange.com

Alternatively, a Michael addition reaction can be employed. An enamine or enolate of cyclohexanone can be reacted with a 2-vinylazepane derivative. This approach is particularly useful for creating the carbon-carbon bond at the desired position.

The functionalization of the azepane precursor is also crucial. Azepane and its derivatives are important structural motifs found in many natural products and bioactive molecules. nih.gov Methods for the synthesis of functionalized azepanes include ring-closing metathesis, reductive amination of dicarbonyl compounds, and Beckmann rearrangement of cyclohexanone oximes. The introduction of a functional group at the 2-position of the azepane ring that can either act as an electrophile or a nucleophile is key to its coupling with the cyclohexanone moiety.

Table 2: Precursor Functionalization Strategies

| Precursor | Functionalization Method | Resulting Intermediate | Subsequent Reaction |

| Cyclohexanone | Enolate formation followed by alkylation | α-Substituted cyclohexanone | - |

| Cyclohexanone | Enamine formation | Enamine of cyclohexanone | Michael addition |

| Azepane | N-protection, α-lithiation, and reaction with an electrophile | 2-Functionalized azepane | Coupling with cyclohexanone |

| Azepane | Ring-closing metathesis of a diene-containing amine | Dihydroazepine | Further functionalization and reduction |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods offer efficient and selective routes to this compound and its derivatives. Transition metal catalysis, in particular, has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds.

A plausible catalytic approach for the synthesis of the target molecule is a cross-coupling reaction. For instance, a palladium-catalyzed α-arylation or α-vinylation of cyclohexanone could be followed by a subsequent reaction to form the azepane ring. Alternatively, an azepane-derived organometallic reagent could be coupled with a 2-halocyclohexanone.

Another powerful catalytic strategy is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs can catalyze a variety of transformations, including benzoin (B196080) and Stetter reactions, which could be adapted for the construction of the desired scaffold. unimi.it For example, an NHC could catalyze the coupling of a cyclohexanone precursor with an azepane-containing aldehyde.

Furthermore, gold-catalyzed reactions have emerged as a powerful tool for the synthesis of complex cyclic structures. Gold catalysts can activate alkynes and allenes towards nucleophilic attack, enabling the construction of various heterocyclic and carbocyclic systems. nih.gov A gold-catalyzed cyclization of a precursor containing both the cyclohexanone and azepane moieties in a linear chain could be a potential route.

The development of catalytic asymmetric versions of these reactions is a major goal, allowing for the direct synthesis of enantiomerically pure this compound derivatives. nih.gov

Table 3: Potential Catalytic Strategies

| Catalyst Type | Reaction Type | Substrates | Potential Advantages |

| Palladium | Cross-coupling | 2-Halocyclohexanone and an azepane-derived organometallic reagent | High efficiency and functional group tolerance |

| N-Heterocyclic Carbene | Stetter Reaction | Cyclohexenone and a 2-formylazepane derivative | Organocatalytic, mild reaction conditions |

| Gold | Cycloisomerization | A linear precursor containing alkyne and amine functionalities | Formation of complex ring systems |

| Iridium | Hydrogen Borrowing Catalysis | 1,5-Diol and an amine | Asymmetric synthesis of cyclic amines |

Advanced Structural Analysis and Conformational Studies of 2 Azepan 2 Yl Cyclohexan 1 One

Spectroscopic Elucidation of Complex Stereoisomeric Forms

The elucidation of the complex stereoisomeric forms of 2-(azepan-2-yl)cyclohexan-1-one relies heavily on a combination of spectroscopic techniques. Due to the presence of two chiral centers, at the C-2 position of the cyclohexanone (B45756) ring and the C-2 position of the azepane ring, four possible stereoisomers exist as two diastereomeric pairs of enantiomers.

¹H NMR spectroscopy would be instrumental in distinguishing between the different stereoisomers by analyzing the chemical shifts and coupling constants of the protons adjacent to the chiral centers. For instance, the coupling constant between the proton at C-2 of the cyclohexanone ring and the proton at C-2 of the azepane ring would likely differ between the diastereomers.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbons in the cyclohexanone and azepane rings would be sensitive to the stereochemistry and conformation. For example, in a study of related 2-acyl-substituted cyclohexane-1,3-diones, the ¹³C NMR spectra were crucial in determining the predominant tautomeric forms in solution. researchgate.net

Mass spectrometry would confirm the molecular weight of the compound (195.31 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted mass spectrometry data suggests prominent peaks for adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl group (C=O) of the cyclohexanone ring (typically around 1715 cm⁻¹) and the N-H bond of the azepane ring (around 3300-3500 cm⁻¹).

A comprehensive spectroscopic analysis, integrating data from these techniques, would be essential for the initial characterization and differentiation of the stereoisomers of this compound.

Conformational Analysis of the Azepane and Cyclohexanone Rings

Ring Inversion Dynamics and Preferred Conformations

Both the cyclohexanone and azepane rings are not planar and undergo rapid conformational changes at room temperature. The cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. However, the presence of the sp²-hybridized carbonyl carbon flattens the ring slightly compared to cyclohexane (B81311). The azepane ring, being a seven-membered ring, is more flexible and can exist in a variety of twist-chair and boat conformations. The energy barrier for ring inversion in seven-membered rings is generally low.

Steric Interactions and Substituent Effects on Conformation

The preferred conformation of this compound is a delicate balance of various steric and electronic interactions. The bulky azepanyl group at the C-2 position of the cyclohexanone ring will have a significant impact on the conformational equilibrium of the cyclohexanone ring. Generally, large substituents on a cyclohexane ring prefer to occupy the equatorial position to avoid 1,3-diaxial interactions. However, in the case of 2-halocyclohexanones, it has been shown that the axial conformation can be stabilized by dipole-dipole interactions between the C-X and C=O bonds. rsc.org

The orientation of the azepane ring relative to the cyclohexanone ring will also be influenced by steric hindrance. The lone pair on the nitrogen atom of the azepane ring also plays a role in determining the conformational preference. Theoretical and NMR studies on related N-acyl-2r,6c-diphenylpiperidin-4-one oximes have shown that boat conformations can be significantly populated. researchgate.net

X-ray Crystallography of this compound Derivatives for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While no crystal structure of this compound itself has been reported, the crystal structure of a related derivative, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, provides valuable insights. researchgate.net

In this derivative, the azepane ring is part of an enaminone system. The X-ray analysis revealed a Z configuration about the C=C double bond, which allows for the formation of an intramolecular N—H···O hydrogen bond. researchgate.net This type of detailed structural information is invaluable for understanding the preferred conformations and intermolecular interactions in the solid state.

For this compound, obtaining a single crystal of one of its stereoisomers would allow for the unambiguous assignment of its relative and absolute stereochemistry. Derivatization with a chiral reagent of known absolute configuration is a common strategy to facilitate crystallization and determine the absolute configuration of the target molecule. For example, the synthesis and X-ray analysis of butyl and glycosyl derivatives of 2-arylamino-4,4-dimethyl-6-oxocyclohex-1-ene carbodithioates have been successfully used to elucidate their structures. nih.gov

Table 1: Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

This table is a hypothetical representation of what crystallographic data for a derivative of this compound might look like and is for illustrative purposes only.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Dynamic Analysis

Advanced NMR techniques are powerful tools for studying the stereochemistry and dynamic processes of molecules like this compound in solution.

Two-dimensional (2D) NMR spectroscopy , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity of protons and carbons within the molecule, aiding in the assignment of all signals.

Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is particularly useful for determining the relative stereochemistry. NOE provides information about the spatial proximity of protons. For example, an NOE between the proton at C-2 of the cyclohexanone ring and specific protons on the azepane ring would indicate their relative orientation and help to distinguish between diastereomers. Conformational studies of N-acyl-2r,6c-diphenylpiperidin-4-one oximes have utilized NOESY spectra to support the presence of boat conformations. researchgate.net

Variable temperature (VT) NMR experiments can be used to study the dynamics of ring inversion. By lowering the temperature, it may be possible to "freeze out" the individual conformers on the NMR timescale, allowing for their direct observation and characterization. The energy barriers for conformational changes can then be calculated from the coalescence temperature.

Lanthanide-induced shift (LIS) NMR is another technique that can provide conformational information. By adding a lanthanide shift reagent, which coordinates to the carbonyl oxygen, induced shifts in the proton resonances can be observed. The magnitude of these shifts is dependent on the distance and angle of the protons relative to the lanthanide ion, providing geometric information. This technique has been used to study the conformation of cyclohex-2-enone. rsc.org

Chromatographic Separation Methods for Isomeric Forms

The separation of the different stereoisomers of this compound is crucial for their individual characterization and for any potential applications. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.

Given the presence of enantiomers, chiral HPLC is required for their separation. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds. For instance, the enantiomeric excess of chiral seven-membered β-substituted lactams has been determined by HPLC on a Chiralcel OD-H column. rsc.org The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving good separation. rsc.org

The separation of diastereomers can often be achieved on a standard, achiral stationary phase, as diastereomers have different physical properties. However, if the diastereomers are very similar, a chiral column may also provide better resolution. Both normal-phase and reversed-phase HPLC can be explored. The development of a successful separation method often involves screening different columns and mobile phase compositions. For example, the separation of diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids was accomplished using a Chiralpak AD-H column in normal-phase mode. researchgate.net

Table 2: Exemplary Chiral HPLC Separation Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralcel OD-H | Chiralpak AD-H |

| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Ethanol (80:20) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Temperature | 25 °C | 30 °C |

This table provides examples of typical starting conditions for chiral HPLC method development based on literature for similar compounds. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Azepan 2 Yl Cyclohexan 1 One

Reactivity of the Ketone Moiety in 2-(Azepan-2-yl)cyclohexan-1-one

The cyclohexanone (B45756) ring possesses a carbonyl group that is a key site for chemical transformations. Its reactivity is influenced by the adjacent azepane substituent. The molecule can exist in equilibrium with its intramolecular hemiaminal and enamine forms, which in turn modulates the reactivity of the carbonyl carbon and the α-carbon.

The carbonyl carbon of the cyclohexanone moiety is electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures. Like other ketones, this compound can undergo nucleophilic addition, though the presence of the neighboring amine can influence the reaction's stereochemical outcome. acs.orgresearchgate.net The stereochemistry of nucleophilic addition to cyclohexanones is generally governed by a combination of steric hindrance, which favors equatorial attack, and electronic factors that can favor axial attack. researchgate.net

In acid-catalyzed reactions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating addition by weak nucleophiles. For instance, the reaction of cyclohexanones with alcohols in the presence of an acid catalyst typically yields acetals. This process begins with the formation of a hemiacetal intermediate, which is then converted to the full acetal (B89532) upon reaction with a second equivalent of the alcohol. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions on Cyclohexanone Systems

| Nucleophile | Reagent Type | Product Type | Reference |

| Alcohols (e.g., Methanol) | Oxygen Nucleophile | Acetal/Ketal | nih.gov |

| Grignard Reagents (e.g., MeMgBr) | Carbon Nucleophile | Tertiary Alcohol | nih.gov |

| Malononitrile | Carbon Nucleophile | Michael Adduct (1,4-addition) | nih.gov |

| Lithium enolate of methyl acetate | Carbon Nucleophile | β-Hydroxy Ester | nih.gov |

It is important to note that for β-ketoaldehydes, some nucleophiles that typically add in a 1,4-fashion (Michael addition) may instead attack the more reactive aldehyde carbonyl group. nih.gov The specific reactivity of this compound would depend on the precise reaction conditions and the nature of the nucleophile employed.

The presence of both a ketone and a secondary amine within the same molecule allows for the formation of an intramolecular enamine. masterorganicchemistry.comlibretexts.orglibretexts.org Enamines are valuable synthetic intermediates, acting as nucleophiles in a manner similar to enolates. masterorganicchemistry.com The formation is an acid-catalyzed, reversible reaction where water is eliminated. libretexts.orgyoutube.com

The enamine of this compound can exist in equilibrium with the parent amino ketone and the corresponding iminium ion. This enamine is nucleophilic at the α-carbon, making it susceptible to reaction with various electrophiles. masterorganicchemistry.com This reactivity is the basis of the Stork enamine reaction, which typically involves the Michael addition of an enamine to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The advantages of using enamines over enolates include that they are neutral, easier to prepare, and can help prevent over-alkylation issues. masterorganicchemistry.com

The general mechanism for enamine formation involves:

Nucleophilic addition of the secondary amine to the ketone. libretexts.org

Proton transfer to form a neutral carbinolamine. libretexts.org

Acid-catalyzed elimination of water to form an iminium ion. libretexts.org

Deprotonation of an α-carbon to yield the neutral enamine. libretexts.orgyoutube.com

Functionalization at the α-position of the cyclohexanone ring is a powerful strategy for building molecular complexity and is primarily achieved through enolate or enamine chemistry. acs.org The α-protons of the ketone are acidic and can be removed by a base to form a nucleophilic enolate, which can then react with electrophiles.

One common method is α-alkylation. While direct alkylation of ketone enolates with alkyl halides can be complicated by issues of over-alkylation and competing O-alkylation, it remains a useful transformation. stackexchange.com For example, deprotonation with a strong base like LDA followed by the addition of an alkyl halide such as benzyl (B1604629) bromide can install an alkyl group at the α-position. stackexchange.com

Another powerful strategy is the aldol (B89426) condensation, where the enolate of cyclohexanone reacts with an aldehyde (e.g., benzaldehyde) to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. stackexchange.com This product can be further modified, for instance, through reduction.

The Stork enamine reaction, as mentioned previously, is a cornerstone of α-functionalization. By forming the intramolecular enamine of this compound, the molecule can be made to react with various electrophiles, such as alkyl halides or Michael acceptors, at the α-carbon. masterorganicchemistry.com Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now functionalized at the alpha position. masterorganicchemistry.com

Table 2: Selected α-Functionalization Reactions for Cyclohexanone Systems

| Reaction Type | Electrophile | Key Intermediate | Product Type | Reference |

| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Enolate | α-Alkyl Ketone | stackexchange.com |

| Aldol Condensation | Aldehyde (e.g., Benzaldehyde) | Enolate | α,β-Unsaturated Ketone | stackexchange.com |

| Michael Addition | α,β-Unsaturated Ketone | Enamine | 1,5-Diketone | masterorganicchemistry.com |

| Acylation | Acid Halide | Enamine | β-Diketone | masterorganicchemistry.com |

Reactivity of the Azepane Nitrogen Atom

The nitrogen atom of the azepane ring is a secondary amine, making it nucleophilic and basic. It can readily participate in reactions with a variety of electrophiles.

The nucleophilic nitrogen of the azepane ring can be targeted by alkylating and acylating agents. N-alkylation can be achieved using various alkyl halides. In some cases, the alkylation of related heterocyclic systems like 2-pyridones shows regioselectivity dependent on the reaction conditions; for instance, using an alkali salt in DMF can favor N-alkylation, while a silver salt may favor O-alkylation of the tautomeric form. nih.gov For more complex systems, N-alkylation has been achieved using reagents like methyl iodide or benzyl bromide in the presence of a base such as NaOH. mdpi.com

N-acylation is another fundamental transformation, converting the secondary amine into an amide. This reaction is typically performed using acylating agents such as acid chlorides or anhydrides. Modern methods have been developed for the efficient synthesis of amides from amines and carboxylic acids using various coupling reagents. researchgate.net These reactions are crucial for installing a wide range of functional groups onto the azepane nitrogen. researchgate.net

Table 3: General Reagents for N-Functionalization of Secondary Amines

| Transformation | Reagent Class | Specific Example | Product Functional Group |

| N-Alkylation | Alkyl Halide | Benzyl bromide | Tertiary Amine |

| N-Acylation | Acid Chloride | Acetyl chloride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl chloride | Sulfonamide |

| N-Arylation | Aryl Halide | Fluoronitrobenzene | Tertiary Arylamine |

The azepane moiety can undergo oxidation, a reaction common for N-substituted amines. Oxoammonium-catalyzed oxidation provides a method to convert N-substituted amines into their corresponding amides or imides. chemrxiv.org This process often involves a hydride transfer mechanism where an aminoxyl radical catalyst, such as a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is oxidized to a potent oxoammonium ion that acts as the hydride acceptor from the α-C–H bond of the amine. chemrxiv.orgnih.gov For cyclic amines like azepanes, this can result in the formation of a lactam (a cyclic amide) where the carbon adjacent to the nitrogen is oxidized to a carbonyl group. chemrxiv.org

In some cases, dehydrogenative reactions of cyclohexanones with amines, mediated by oxidants like TEMPO, can lead to the formation of N-functionalized 2-aminophenols through a complex cascade involving condensation, enamine formation, and subsequent aromatization. nih.govnih.gov Photochemical reactions of related 2-(N-alkyl-N-arylamino)cyclohexanones can lead to different pathways, including cyclization to form azetidinol (B8437883) derivatives or C-N bond fission. rsc.org

Rearrangement Reactions Involving the Azepane-Cyclohexanone Framework

The fused ring system of this compound and its analogs is susceptible to various rearrangement reactions, which can lead to significant alterations of the molecular skeleton. These transformations are often driven by the formation of more stable intermediates or products and can be key steps in the synthesis of complex molecular architectures.

While specific studies on α-ketol and α-iminol rearrangements of this compound itself are not extensively documented, the principles of these transformations are well-established in organic synthesis and can be applied to analogous systems. acs.orgbeilstein-journals.orgnih.gov An α-ketol rearrangement involves the 1,2-shift of an alkyl or aryl group in an α-hydroxy ketone, while the related α-iminol rearrangement occurs in α-hydroxy imines. acs.orgbeilstein-journals.orgnih.gov

These rearrangements can be catalyzed by acids or bases and are particularly useful for ring expansion or contraction of strained cyclic systems. acs.orgbeilstein-journals.org In the context of the azepane-cyclohexanone framework, an α-hydroxy derivative could potentially undergo such a rearrangement. A notable feature of α-iminol rearrangements is that they are often thermodynamically favorable, as the resulting α-amino ketone is typically more stable than the starting α-iminol. acs.orgbeilstein-journals.org This has been exploited in tandem reactions, for instance, in the synthesis of functionalized tryptamines from 2-hydroxycyclobutanones, where an α-iminol rearrangement leads to a ring contraction. beilstein-journals.org

| Rearrangement Type | Key Features | Driving Force | Synthetic Applications |

|---|---|---|---|

| α-Ketol | Isomerization of α-hydroxyaldehydes and ketones involving a 1,2-shift of an alkyl or aryl group. | Formation of a more stable ketone, ring-strain release. | Asymmetric synthesis, tandem reactions, natural product synthesis. |

| α-Iminol | Isomerization of α-hydroxy imines, often more favorable than α-ketol rearrangements. | Formation of a more stable α-amino ketone. | Synthesis of functionalized tryptamines, ring contractions. |

Beyond α-ketol and α-iminol rearrangements, other skeletal transformations can occur within fused ring systems analogous to this compound. A significant example is the Beckmann rearrangement of cyclohexanone oximes, which can be a key step in the synthesis of fused azepanes. acs.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide.

Another relevant transformation is the ring expansion of smaller heterocyclic rings to form azepines. For instance, a rearrangement cascade involving an intramolecular Ullmann-type annulation has been used to synthesize highly functionalized 1H-benzo[b]azepines from 5-arylpyrrolidine-2-carboxylates. researchgate.net While this example starts from a five-membered ring, it demonstrates the principle of ring expansion to form the seven-membered azepine core, a reaction type that could be conceptually applied to modify the azepane-cyclohexanone scaffold.

Hydrogenation and Dehydrogenation Studies of the Cyclic Substructures

The cyclohexanone and azepane rings of the title compound can undergo hydrogenation and dehydrogenation, offering pathways to modify the saturation levels of the scaffold and introduce or remove functional groups.

The hydrogenation of cyclohexanones to cyclohexanols is a well-studied reaction. For example, the gas-phase hydrogenation of cyclohexanone over Platinum-Tin (Pt-Sn) alloy catalysts has been investigated. princeton.edu The study revealed that the hydrogenation activity at 325 K was significantly higher for Pt-Sn alloys compared to a pure Pt(111) surface, with the activity being proportional to the amount of tin in the surface layer. princeton.edu The primary product below 400 K was cyclohexanol (B46403). princeton.edu

Dehydrogenation reactions are also of significant interest. The catalytic dehydrogenation of various N-heterocyclic compounds has been achieved using a bimetallic Palladium-Gold (Pd-Au) catalyst immobilized on carbon nanotubes. nih.gov This system showed high activity in the oxidant-free and acceptorless dehydrogenation of N-heterocycles. nih.gov Furthermore, a transition metal-free method for the α,β-dehydrogenation of ketones to their corresponding enones has been developed using an iodine/potassium iodide/dimethyl sulfoxide (B87167) (I₂/KI/DMSO) system. rsc.org Such a reaction could potentially introduce a double bond into the cyclohexanone ring of this compound.

| Reaction | Substrate Type | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Hydrogenation | Cyclohexanone | Pt-Sn alloy | Increased activity with Sn content; cyclohexanol is the main product below 400 K. | princeton.edu |

| Dehydrogenation | N-Heterocycles | Pd₃Au₁/CNT | High activity for acceptorless dehydrogenation. | nih.gov |

| α,β-Dehydrogenation | Ketones | I₂/KI/DMSO | Metal-free synthesis of enones. | rsc.org |

| Asymmetric Hydrogenation | 2-Pyridyl-substituted Alkenes | Ru-DTBM-segphos | Highly efficient and enantioselective. | nih.gov |

Derivatization Strategies for Synthetic Applications

The this compound scaffold is a versatile platform for the development of new chemical entities, particularly in the context of drug discovery. Its derivatization allows for the exploration of chemical space and the optimization of biological activity. acs.org

The synthesis of chemically modified analogues of the azepane-cyclohexanone framework has been a subject of interest. For instance, the synthesis of functionalized azepanes has been explored for their potential in drug discovery, with some derivatives showing potent neuropharmacological activity. acs.org One approach to such scaffolds involves the Beckmann rearrangement of cyclohexanone oximes. acs.org

In a related context, the synthesis of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives has been reported. nih.gov These compounds, which share a spirocyclic fusion of an azepine and a cyclohexane (B81311) ring, were synthesized and evaluated as PARP-1 inhibitors. The synthetic route involved the reduction of the corresponding ketone to an alcohol, showcasing a common derivatization strategy. nih.gov

The introduction of diverse functional groups onto the azepane-cyclohexanone scaffold is crucial for creating libraries of compounds for biological screening. Domino metathesis reactions have been employed to synthesize variously functionalized azabicycloalkane scaffolds, which can serve as intermediates for complex molecules. nih.gov

Furthermore, the reactivity of the cyclohexanone ring allows for various modifications. For example, cyclohexenone derivatives can be prepared through reactions with aromatic aldehydes. researchgate.netresearchgate.net The synthesis of a series of cyclopentanone (B42830) and cyclohexanone derivatives has been achieved by reacting ethyl 2-oxocyclohexane-1-carboxylate with various diamines, leading to a range of enamine structures. utripoli.edu.ly These examples highlight the potential for introducing a wide array of functional groups and structural motifs onto the core scaffold of this compound.

| Strategy | Starting Material/Scaffold | Key Reactions | Resulting Structures | Reference |

|---|---|---|---|---|

| Neuropharmacological Agents | Fused Azepanes | Beckmann rearrangement of cyclohexanone oximes. | Potent monoamine transporter inhibitors. | acs.org |

| PARP-1 Inhibitors | Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-one | Reduction of ketone to alcohol. | Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. | nih.gov |

| Functionalized Scaffolds | Dipeptide Precursor | Domino cross enyne metathesis/ring-closing metathesis. | Functionalized azabicycloalkanes. | nih.gov |

| Enamine Derivatives | Ethyl 2-oxocyclohexane-1-carboxylate | Reaction with various diamines. | A series of enamine-containing cyclohexanone derivatives. | utripoli.edu.ly |

Reaction Mechanism Investigations Pertaining to 2 Azepan 2 Yl Cyclohexan 1 One Chemistry

Mechanistic Studies of Synthetic Routes to 2-(Azepan-2-yl)cyclohexan-1-one

The synthesis of this compound and its derivatives involves a variety of reaction types, with nucleophilic and electrophilic additions being central to the construction of the core structure. Furthermore, understanding elimination reactions in related cyclohexanone (B45756) systems provides a broader context for potential side reactions and alternative synthetic pathways.

Electrophilic and Nucleophilic Addition Mechanisms

Nucleophilic addition to the carbonyl group of cyclohexanone is a key step in the formation of the 2-substituted cyclohexanone moiety. The stereochemistry of this addition is influenced by several factors, including steric hindrance and electronic effects. A model for nucleophilic addition to cyclohexanone suggests that the stereochemical outcome is determined by a balance between steric hindrance, which favors an equatorial approach of the nucleophile, and stabilizing two-electron interactions between the cyclohexanone's σ-bonds and the forming σ*-orbital of the transition state, which favors an axial approach. researchgate.net The nature of the nucleophile, any metal cations complexing the carbonyl oxygen, the solvent, and counterions can all shift this balance. researchgate.net

For instance, small nucleophiles, such as hydride from sodium borohydride, tend to attack from the axial position, leading to an equatorial alcohol. youtube.com Conversely, bulky nucleophiles favor the equatorial approach to avoid steric interactions. youtube.com In the context of synthesizing this compound, the azepane-derived nucleophile's size and conformation would play a critical role in determining the stereochemistry at the C-2 position of the cyclohexanone ring.

Acid-catalyzed conditions can enhance the reactivity of the carbonyl group toward weak nucleophiles, such as alcohols or amines. libretexts.org Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. libretexts.org This is relevant in reactions where the azepane nitrogen, or a derivative thereof, acts as the nucleophile.

The Michael reaction, or 1,4-conjugate addition, represents another important nucleophilic addition pathway, particularly when starting with α,β-unsaturated cyclohexenone systems. youtube.com This reaction involves the addition of a nucleophile (a "Michael donor") to the β-carbon of an α,β-unsaturated carbonyl compound (a "Michael acceptor"). youtube.com While direct synthesis of this compound might not always proceed via a Michael addition, this mechanism is fundamental in the broader context of cyclohexanone functionalization.

Elimination Reaction Pathways (E1, E2) in Related Cyclohexanone Derivatives

Elimination reactions, particularly E1 and E2 pathways, are crucial in organic synthesis for the formation of alkenes and can be competing pathways during substitution reactions. libretexts.org In cyclohexane (B81311) systems, the stereochemical requirements for these reactions are well-defined.

The E2 (bimolecular elimination) mechanism is a concerted, single-step process where a base removes a proton and the leaving group departs simultaneously. libretexts.org A key requirement for the E2 reaction in cyclohexane derivatives is an anti-periplanar arrangement of the proton being abstracted and the leaving group. youtube.com This means that both groups must be in axial positions, one pointing up and the other down on adjacent carbons. youtube.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. ksu.edu.sa Strong, sterically hindered bases tend to favor E2 reactions. ksu.edu.sa

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the formation of a carbocation intermediate, followed by the removal of a proton by a base. libretexts.org Unlike the E2 reaction, the E1 pathway does not have a strict stereochemical requirement for an anti-periplanar arrangement in the second step. chemistrysteps.com However, the initial formation of the carbocation is the rate-determining step. E1 reactions are favored by substrates that can form stable carbocations and are often promoted by weak bases or in solvolysis conditions. ksu.edu.sanumberanalytics.com Due to the carbocation intermediate, rearrangements to form a more stable carbocation can occur. chemistrysteps.com E1 reactions in cyclohexanes often lead to the Zaitsev product, which is the more substituted and thermodynamically more stable alkene. chemistrysteps.com

The competition between E1 and E2 pathways is influenced by the substrate's structure, the strength of the base, and the solvent. numberanalytics.com

| Factor | Favors E1 | Favors E2 |

| Substrate | Forms stable carbocation (e.g., tertiary) | Accessible β-hydrogens |

| Base | Weak base | Strong base |

| Solvent | Polar protic | Aprotic or protic |

| Stereochemistry | No strict requirement | Requires anti-periplanar arrangement |

| Intermediate | Carbocation | Single transition state |

Role of Intermediates and Transition States in Reaction Pathways

The progression of a chemical reaction from reactants to products occurs through a series of intermediates and transition states. Understanding these transient species is key to elucidating reaction mechanisms.

In the context of nucleophilic additions to cyclohexanones, the transition state's geometry dictates the stereochemical outcome. Theories have been proposed that consider the stabilization of the transition state through charge transfer from electron-donating orbitals of the cyclohexane ring to the forming bond's antibonding orbital. researchgate.net This "kinetic anomeric effect" can influence whether the nucleophile adds from the axial or equatorial face. researchgate.net

For elimination reactions, the E1 pathway is characterized by a distinct carbocation intermediate. libretexts.org The stability of this intermediate is paramount, and its potential for rearrangement adds a layer of complexity to predicting the final product distribution. chemistrysteps.com In contrast, the E2 reaction proceeds through a single, high-energy transition state where the base, the substrate, and the departing leaving group are all involved. numberanalytics.com The specific conformation of the cyclohexane ring that allows for the necessary anti-periplanar alignment of the proton and leaving group is a critical feature of this transition state. youtube.com

Pericyclic reactions, which proceed through a cyclic transition state, also offer insights into complex rearrangements. While not directly detailing the synthesis of the target molecule, studies on related systems, such as the thermal behavior of substituted cyclobutanes or rearrangements of propyl radicals, highlight the importance of concerted, cyclic transition states in determining reaction pathways and stereochemical outcomes. researchgate.net Computational studies have become invaluable in mapping these complex potential energy surfaces and identifying the structures of transition states. researchgate.net

Catalysis Mechanisms in the Synthesis and Transformations of Azepane-Cyclohexanone Systems

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. In the synthesis of complex molecules like this compound, both acid and base catalysis, as well as organocatalysis and metal-based catalysis, can play significant roles.

Acid catalysis is frequently employed in reactions involving carbonyl groups, such as acetal (B89532) formation from cyclohexanone. libretexts.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. libretexts.org This principle is applicable to reactions involving the azepane nitrogen as a nucleophile.

Organocatalysis, the use of small organic molecules to accelerate reactions, has emerged as a powerful tool. For instance, chiral primary amines can catalyze the synthesis of complex cyclohexanone derivatives with high enantioselectivity. organic-chemistry.org These catalysts often operate by forming transient iminium or enamine intermediates with the carbonyl substrate, which then participate in the key bond-forming step. Pyrrolidine-based organocatalysts have also been shown to be effective in various asymmetric transformations, sometimes even in aqueous media. organic-chemistry.org

Metal-based catalysts are also widely used. For example, a chiral aluminum(III) complex has been shown to catalyze the acyloin rearrangement of cyclic α-ketols to produce optically active 2-acyl-2-hydroxy cyclohexanones. organic-chemistry.org Mechanistic investigations have also clarified the role of reagents like aluminum(III) in mediating Dieckmann-type cyclizations. organic-chemistry.org Cationic cyclization of alkynol or enyne derivatives to form cyclohexanones can be promoted by strong acids like tetrafluoroboric acid, highlighting the role of catalysts in facilitating the formation of key intermediates. organic-chemistry.org

The table below summarizes some catalytic systems relevant to cyclohexanone chemistry.

| Catalyst Type | Example | Application |

| Acid Catalysis | HCl, HBF₄ | Acetal formation, cationic cyclization libretexts.orgorganic-chemistry.org |

| Organocatalysis | Chiral primary amines, Pyrrolidine derivatives | Asymmetric synthesis of cyclohexanone derivatives organic-chemistry.org |

| Metal Catalysis | Chiral Al(III) complexes | Asymmetric acyloin rearrangement organic-chemistry.org |

Theoretical and Computational Chemistry of 2 Azepan 2 Yl Cyclohexan 1 One

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(azepan-2-yl)cyclohexan-1-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to determine its optimized molecular geometry. This process minimizes the energy of the molecule to find its most stable three-dimensional conformation.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, DFT allows for the calculation of global reactivity descriptors. These descriptors help in understanding the molecule's behavior in chemical reactions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. researchgate.net

Recent studies on related heterocyclic systems have demonstrated the utility of DFT in elucidating tautomeric equilibria and the relative stabilities of different forms in various solvents. nih.gov For instance, calculations can predict whether the enol or keto form of a molecule is more stable in both the gas phase and solution, which is crucial for understanding its chemical behavior. nih.gov

Table 1: Calculated Electronic Properties of a Model Azepanyl-Cyclohexanone System using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Interconversion

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For a flexible molecule like this compound, which contains two interconnected rings, MD simulations are invaluable for exploring its conformational landscape. These simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory of the molecule's positions and velocities.

By analyzing this trajectory, researchers can identify the most populated conformations, the pathways of interconversion between them, and the associated energy barriers. This is particularly important for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its activity.

Simulations of similar cyclic molecules have shown that they can adopt various compact and asymmetric conformations. nih.gov The flexibility inherent in the azepane and cyclohexane (B81311) rings allows for a high degree of molecular adaptability, which can be crucial for binding to different biological receptors. nih.gov MD simulations can also be used to study the molecule's behavior in different environments, such as in aqueous solution or within a lipid bilayer, providing insights into its pharmacokinetic properties. mdpi.com

Prediction of Reaction Energetics and Transition States for Synthetic Pathways

Computational chemistry plays a vital role in predicting the feasibility and outcomes of chemical reactions. For the synthesis of this compound and its analogues, theoretical methods can be used to calculate the energetics of various potential synthetic routes. This involves determining the energies of reactants, products, and, most importantly, the transition states that connect them.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway, thereby predicting the most likely reaction mechanism and product. DFT calculations are commonly used to locate transition state structures and compute their activation energies. A lower activation energy implies a faster reaction rate.

This predictive capability is crucial for optimizing reaction conditions, such as temperature and catalysts, and for avoiding the formation of unwanted byproducts. For example, understanding the regioselectivity and stereoselectivity of the key bond-forming reactions is essential for the efficient synthesis of the desired isomer of this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Azepanyl-Cyclohexanone Systems

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For azepanyl-cyclohexanone systems, QSRR models can be developed to predict the reactivity of new, unsynthesized analogues.

These models are built by calculating a set of molecular descriptors for a series of known compounds and correlating them with their experimentally measured reactivity. Descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices.

Once a statistically significant QSRR model is established, it can be used to predict the reactivity of novel compounds based solely on their computed descriptors. This approach can significantly accelerate the discovery of compounds with desired reactivity profiles, for instance, in the context of developing new catalysts or chemical probes.

In Silico Exploration of Structural Analogues and Chemical Space within the this compound Family

The vastness of chemical space offers endless possibilities for new molecular structures. In silico methods provide a powerful means to explore the chemical space around the this compound scaffold. nih.gov By systematically modifying different parts of the molecule—such as substituting various functional groups on the azepane or cyclohexane rings—virtual libraries of structural analogues can be generated. mdpi.com

These virtual libraries can then be screened computationally for desirable properties, a process known as virtual screening. This can include predicting their drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and potential biological activities through molecular docking simulations against specific protein targets. nih.govresearchgate.net

This in silico exploration allows researchers to prioritize which analogues to synthesize and test experimentally, saving significant time and resources. mdpi.com The goal is to identify novel compounds with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles.

Applications in Advanced Organic Synthesis

2-(Azepan-2-yl)cyclohexan-1-one as a Versatile Synthetic Building Block

The structure of this compound is endowed with multiple reactive sites, making it a highly adaptable precursor in the synthesis of a diverse array of organic compounds. The cyclohexanone (B45756) moiety offers a handle for various classical carbonyl chemistries, including aldol (B89426) reactions, alpha-functionalization, and Wittig-type olefinations. The azepane ring, with its secondary amine, provides a nucleophilic center for N-alkylation, acylation, and participation in multicomponent reactions.

The true synthetic power of this building block lies in the synergistic reactivity of its two constituent rings. For instance, intramolecular reactions can be envisioned where the amine or a derivative thereof interacts with the ketone or its enolate, leading to the formation of novel bridged or fused heterocyclic systems. This inherent potential for intramolecular cyclization makes it a valuable starting material for creating topologically complex molecules from a relatively simple precursor.

While specific, detailed research findings on the extensive use of this compound as a building block are not widely documented in publicly available literature, its structural analogy to well-explored systems like 2-(piperidin-2-yl)cyclohexanone suggests a vast potential. The principles of enamine and enolate chemistry, extensively studied in related systems, can be directly applied to this scaffold, opening avenues for stereoselective alkylations, Michael additions, and other carbon-carbon bond-forming reactions.

Integration into Complex Molecular Architectures and Scaffolds

The unique three-dimensional architecture of this compound makes it an attractive starting point for the synthesis of complex molecular frameworks, particularly those found in natural products and pharmaceutically active compounds. The azepane ring is a common feature in numerous alkaloids and other bioactive molecules. wikipedia.org Therefore, having this ring system pre-installed in a modifiable scaffold like this compound offers a strategic advantage in total synthesis.

The diastereoselective synthesis of highly substituted cyclohexanone skeletons is of considerable interest as they form the core of many natural products and drugs. nih.govnih.gov Methodologies such as cascade Michael-aldol reactions are often employed to construct these rings. nih.gov The pre-existing cyclohexanone ring in our title compound can be elaborated upon to introduce multiple stereocenters with high levels of control, guided by the stereochemistry of the azepane junction. This can lead to the efficient construction of intricate polycyclic systems that would otherwise require lengthy and complex synthetic sequences.

For example, the synthesis of spirocyclic compounds, which are prevalent in natural products, can be envisioned starting from this compound. researchgate.netlnu.edu.cnnih.gov The ketone functionality could be transformed into a spirocyclic center through various known synthetic transformations. The development of methods for creating spirocycles is an active area of research due to their unique structural and biological properties. nih.gov

Use as a Chiral Scaffold or Ligand in Asymmetric Catalysis

The inherent chirality of this compound, arising from the stereocenters at the ring junction, makes it a promising candidate for applications in asymmetric catalysis. It can potentially serve as a chiral auxiliary, a chiral ligand for a metal catalyst, or a precursor for organocatalysts.

As a chiral auxiliary , the compound could be temporarily attached to a prochiral substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary could be cleaved and potentially recovered. The rigid bicyclic structure would likely provide a well-defined steric environment, leading to high levels of diastereoselectivity in reactions such as alkylations or aldol additions. nih.govresearchgate.net

More promising is its potential as a chiral ligand . The nitrogen atom of the azepane and the oxygen atom of the ketone could act as a bidentate ligand, coordinating to a metal center. The chiral environment created by the bicyclic scaffold could then induce enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming cross-couplings. beilstein-journals.org The development of new chiral ligands is a cornerstone of modern asymmetric synthesis.

Furthermore, the azepane-cyclohexanone framework could be a foundation for the design of novel organocatalysts . The secondary amine of the azepane can be utilized to form enamines or iminium ions with carbonyl compounds, a key activation strategy in organocatalysis. researchgate.net The chiral backbone of the molecule would then control the stereochemical outcome of the subsequent reaction. The development of organocatalysis has provided powerful, metal-free alternatives for the synthesis of chiral molecules.

Development of Novel Chemical Methodologies Utilizing the Azepane-Cyclohexanone Core

The unique structural and reactive properties of this compound can inspire the development of novel synthetic methodologies. The proximity of the amine and ketone functionalities could be exploited in domino or cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. nih.govnih.gov

For instance, a reaction could be designed where an initial transformation at the ketone triggers a subsequent reaction involving the azepane nitrogen, leading to the formation of a complex heterocyclic system in a single step. Such domino reactions are highly sought after in modern organic synthesis for their efficiency and atom economy.

Moreover, the azepane-cyclohexanone core could serve as a model system for studying fundamental aspects of stereoselectivity and reactivity in bicyclic systems. Understanding how the conformational constraints of this scaffold influence the outcome of various reactions can provide valuable insights for the design of other synthetic strategies and catalysts. The synthesis of fused heterocycles is a significant area of organic chemistry, and this compound offers a potential entry point to novel heterocyclic structures.

While the full potential of this compound is still being explored, its unique structural characteristics position it as a valuable and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Future research will undoubtedly uncover new and innovative applications for this intriguing chemical entity.

Future Research Directions and Outlook in 2 Azepan 2 Yl Cyclohexan 1 One Chemistry

Emerging Synthetic Strategies and Sustainable Approaches

The development of practical and efficient synthetic routes is the first critical step toward unlocking the potential of 2-(azepan-2-yl)cyclohexan-1-one. Future research is expected to move beyond traditional multi-step syntheses toward more elegant and sustainable methodologies.

Emerging strategies will likely focus on biocatalysis and green chemistry principles to improve efficiency and reduce environmental impact. researchgate.netnih.gov Biocatalytic methods, such as the use of transaminases or engineered imine reductases (IREDs), offer a direct and highly enantioselective pathway from prochiral ketones to chiral amines. nih.govnih.govmdpi.com The application of a dual-enzyme cascade combining ene-reductases (EReds) and IREDs could potentially enable the synthesis of various stereoisomers of the target compound from α,β-unsaturated ketone precursors. nih.govacs.org

Furthermore, green chemistry approaches are becoming central to modern synthetic chemistry. rasayanjournal.co.in The use of microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and improve yields. researchgate.netrasayanjournal.co.in Exploration of environmentally benign solvents, such as water, ionic liquids, or bio-derived solvents like glycerol (B35011) and ethyl lactate, is anticipated to be a key research focus, aligning with the principles of sustainable chemistry. researchgate.netmdpi.comacs.org

| Synthetic Approach | Description | Potential Advantages | Relevant Analogy/Principle |

| Biocatalytic Reductive Amination | Use of engineered enzymes like imine reductases (IREDs) or transaminases to convert a diketone precursor or an α,β-unsaturated ketone to the target chiral amine. nih.govnih.gov | High enantioselectivity, mild reaction conditions, reduced waste, potential for creating multiple stereoisomers. acs.orgresearchgate.net | Synthesis of chiral amines from ketones for pharmaceutical manufacture, such as sitagliptin. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate key bond-forming reactions, such as cyclizations or condensations. rasayanjournal.co.in | Rapid reaction times, increased product purity and yield, energy efficiency. researchgate.netmdpi.com | Widely used for the rapid synthesis of various N-heterocyclic compounds in medicinal chemistry. nih.govrasayanjournal.co.in |

| Aqueous/Green Solvent Synthesis | Performing synthetic steps in water or other eco-friendly solvents instead of volatile organic compounds (VOCs). researchgate.net | Reduced toxicity, low cost, environmental friendliness, potential for unique reactivity. mdpi.comacs.org | Green synthesis of pyridines, pyrroles, and indoles has been successfully demonstrated. mdpi.com |

| Polymer-Supported Synthesis | Anchoring the catalyst or synthetic intermediates onto a polymer support to simplify purification and enable catalyst recycling. acs.orgnih.gov | Ease of separation, potential for automation, catalyst reusability, reduced waste. thieme-connect.comacs.org | Preparation of polymer-supported chiral organocatalysts like diarylprolinols. acs.org |

Development of Advanced Characterization Techniques for Complex Derivatives

Given that this compound possesses at least two stereocenters, the precise determination of the structure and stereochemistry of its derivatives is paramount. Future work will necessitate the application of sophisticated analytical techniques beyond routine spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is expected to be a cornerstone of characterization efforts. While standard NMR provides connectivity, advanced multinuclear NMR methods (¹³C, ¹⁵N, ¹⁹F) will be crucial for a deeper structural understanding. nih.govnih.gov A significant future direction involves the use of new NMR techniques that enable the direct detection of chirality without the need for chiral derivatizing or solvating agents, which can simplify analysis and avoid potential inaccuracies. theanalyticalscientist.comhelmholtz.deacs.org

Chiroptical Spectroscopy , which measures the differential interaction of chiral molecules with polarized light, will be indispensable. saschirality.orgnumberanalytics.com Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) provide critical information on the absolute configuration and conformational preferences of chiral molecules in solution. acs.org The combination of experimental chiroptical data with quantum chemical calculations allows for the unambiguous assignment of stereochemistry. saschirality.orgcas.cz

Mass Spectrometry (MS) , particularly electrospray ionization (ESI-MS), will be vital for studying the compound's potential catalytic activity. ESI-MS is exceptionally sensitive for detecting charged or easily ionizable intermediates, such as the enamines and iminium ions central to organocatalytic cycles. nih.govunibo.itnih.gov The use of ion-mobility mass spectrometry (IM-MS) could further allow for the separation and characterization of transient isomeric intermediates in the gas phase, providing a more detailed mechanistic picture. consensus.appnsf.gov

| Technique | Specific Application for Derivatives | Anticipated Insights |

| Advanced NMR Spectroscopy | Direct chirality detection, multinuclear analysis (¹³C, ¹⁵N), NOESY for conformational analysis. nih.govtheanalyticalscientist.comacs.org | Unambiguous determination of relative and absolute stereochemistry without derivatization; detailed 3D structure in solution. helmholtz.de |

| Chiroptical Spectroscopy (ECD/VCD) | Measurement of differential absorption of circularly polarized light. saschirality.org | Determination of absolute configuration by comparing experimental spectra to theoretically calculated spectra; analysis of conformational equilibria. numberanalytics.comacs.org |

| Mass Spectrometry (ESI-MS, IM-MS) | Detection and characterization of reactive intermediates in catalytic reactions. nih.govunibo.itnih.gov | Identification of key mechanistic species (e.g., enamine, iminium ions); elucidation of reaction pathways and catalyst behavior. consensus.app |

Expansion of Application Domains in Chemical Synthesis and Materials Science

The true value of this compound will be realized through its application in various scientific domains. Its structure, analogous to proline, strongly suggests its potential as a novel organocatalyst. wikipedia.orgnih.gov

In Chemical Synthesis , the compound is a prime candidate for catalyzing a range of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. nih.govorganic-chemistry.orgscienceopen.comreading.ac.uk The seven-membered azepane ring may offer different steric and electronic properties compared to the five-membered ring of proline, potentially leading to unique reactivity or improved selectivity for certain substrates. wikipedia.org

In Medicinal Chemistry , nitrogen-containing heterocycles are considered "privileged scaffolds" due to their prevalence in FDA-approved drugs and natural products. nih.govopenmedicinalchemistryjournal.comrsc.orgmdpi.com Derivatives of this compound could be explored as core structures in the design of new therapeutic agents, leveraging the 3D complexity of the scaffold to interact with biological targets. dntb.gov.ua

In Materials Science , a significant future direction is the immobilization of the molecule onto solid supports. nih.govacs.org Creating polymer-supported versions of the catalyst would facilitate its recovery and reuse, a key advantage for industrial-scale synthesis and green chemistry. acs.orgthieme-connect.com Such materials could be used in flow chemistry reactors for continuous manufacturing processes.

| Application Domain | Potential Role of this compound | Rationale / Analogous Systems |